2,2-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
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Overview
Description
2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a complex organic compound belonging to the triazolothiadiazine class
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
These could include inhibition of enzyme activity, modulation of receptor function, disruption of microbial growth or viral replication, and induction of cancer cell death .
Biochemical Analysis
Biochemical Properties
2,2-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are crucial as they can modulate metabolic pathways and cellular processes. The compound’s ability to form hydrogen bonds with target receptors enhances its specificity and efficacy in biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, the inhibition of carbonic anhydrase by the compound can disrupt pH regulation and ion transport in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites and influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes by organic anion transporters, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the mitochondria, where it exerts its effects on cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide typically involves multiple steps, starting with the construction of the triazolothiadiazine core. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as amines and thiocyanates, under controlled conditions.
Cyclization Reactions: : Cyclization steps are crucial to forming the triazolothiadiazine ring system. This often requires high temperatures and specific catalysts.
Amidation Reactions: : The final step usually involves the amidation of the intermediate compound with 2,2-dimethylpropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: : Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is studied for its potential biological activities. It has shown promise as an enzyme inhibitor, particularly in inhibiting carbonic anhydrase and cholinesterase.
Medicine
Medically, this compound is explored for its pharmacological properties. It has demonstrated anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... These properties make it a candidate for developing new therapeutic agents.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance and functionality.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiadiazine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Quinoxalin-2-yl derivatives: : These compounds have a quinoxaline ring system and exhibit similar biological activities.
Uniqueness
2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide stands out due to its specific substitution pattern and the presence of the dimethyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-10(2,3)7(15)11-8-12-13-9-14(8)5-4-6-16-9/h4-6H2,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTSYECCVDWRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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